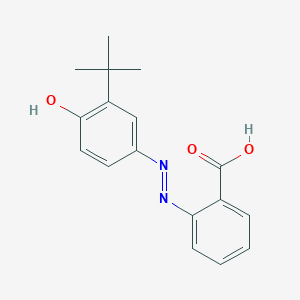
2-((3'-Tertbutyl-4'-hydroxyphenyl)azo)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3’-TERTBUTYL-4’-HYDROXYPHENYL)AZO)BENZOIC ACID is an organic compound belonging to the class of azobenzenes. These compounds are characterized by the presence of a central azo group, where each nitrogen atom is conjugated to a benzene ring . The compound has a molecular formula of C17H18N2O3 and a molecular weight of 298.336 Da .
Preparation Methods
The synthesis of 2-((3’-TERTBUTYL-4’-HYDROXYPHENYL)AZO)BENZOIC ACID typically involves the diazotization of 3-tert-butyl-4-hydroxyaniline followed by coupling with benzoic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo group . Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
2-((3’-TERTBUTYL-4’-HYDROXYPHENYL)AZO)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The hydroxyl group can participate in electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include quinones, amines, and substituted phenols .
Scientific Research Applications
2-((3’-TERTBUTYL-4’-HYDROXYPHENYL)AZO)BENZOIC ACID has several scientific research applications:
Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.
Biology: Investigated for its potential as a biological stain.
Medicine: Explored for its anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-((3’-TERTBUTYL-4’-HYDROXYPHENYL)AZO)BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which may interact with biological molecules, leading to various physiological effects .
Comparison with Similar Compounds
Similar compounds to 2-((3’-TERTBUTYL-4’-HYDROXYPHENYL)AZO)BENZOIC ACID include other azobenzenes such as:
- 2-((4’-HYDROXYPHENYL)AZO)BENZOIC ACID
- 2-((3’-METHYL-4’-HYDROXYPHENYL)AZO)BENZOIC ACID
Compared to these compounds, 2-((3’-TERTBUTYL-4’-HYDROXYPHENYL)AZO)BENZOIC ACID is unique due to the presence of the tert-butyl group, which can influence its reactivity and stability .
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-[(3-tert-butyl-4-hydroxyphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C17H18N2O3/c1-17(2,3)13-10-11(8-9-15(13)20)18-19-14-7-5-4-6-12(14)16(21)22/h4-10,20H,1-3H3,(H,21,22) |
InChI Key |
RLAQYNIYEMUFPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)N=NC2=CC=CC=C2C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















